3-[(6,7-Dimethoxyquinazolin-4-yl)amino]benzoic acid hydrochloride
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Overview
Description
3-[(6,7-Dimethoxyquinazolin-4-yl)amino]benzoic acid hydrochloride is a chemical compound belonging to the class of quinazolinamines These compounds are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6,7-Dimethoxyquinazolin-4-yl)amino]benzoic acid hydrochloride typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol or dichloromethane and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The purification steps often involve crystallization and recrystallization techniques to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[(6,7-Dimethoxyquinazolin-4-yl)amino]benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to reduce nitro groups to amines.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction typically results in the formation of amines .
Scientific Research Applications
3-[(6,7-Dimethoxyquinazolin-4-yl)amino]benzoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer properties, particularly as a tyrosine kinase inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(6,7-Dimethoxyquinazolin-4-yl)amino]benzoic acid hydrochloride involves its interaction with specific molecular targets. It is known to inhibit tyrosine kinases, which are enzymes involved in the regulation of various cellular processes, including cell division and growth. By inhibiting these enzymes, the compound can interfere with the signaling pathways that promote cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-4(3H)-quinazolinone: Another quinazoline derivative with similar structural features.
Gefitinib: A well-known tyrosine kinase inhibitor used in cancer treatment.
Erlotinib: Another tyrosine kinase inhibitor with applications in non-small cell lung cancer.
Uniqueness
What sets 3-[(6,7-Dimethoxyquinazolin-4-yl)amino]benzoic acid hydrochloride apart is its specific substitution pattern, which may confer unique binding properties and biological activities. This makes it a valuable compound for further research and development in medicinal chemistry .
Properties
IUPAC Name |
3-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4.ClH/c1-23-14-7-12-13(8-15(14)24-2)18-9-19-16(12)20-11-5-3-4-10(6-11)17(21)22;/h3-9H,1-2H3,(H,21,22)(H,18,19,20);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLJDMSSTYBAFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C(=O)O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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